molecular formula C11H8BrN3O B334346 N-(3-bromophenyl)pyrazine-2-carboxamide

N-(3-bromophenyl)pyrazine-2-carboxamide

Cat. No.: B334346
M. Wt: 278.1 g/mol
InChI Key: KEPOTELLTPTTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromophenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H8BrN3O and an average molecular weight of 278.11 g/mol . This organic compound belongs to the class of anilides and pyrazinecarboxamides, making it a valuable intermediate in medicinal chemistry and drug discovery research . Pyrazine-2-carboxamide is a privileged scaffold in medicinal chemistry, with its derivatives being explored for various therapeutic areas . Related bromophenyl-pyrazinecarboxamide isomers have been characterized in scientific literature, demonstrating a planar molecular conformation stabilized by intramolecular hydrogen bonding, a feature that can influence their solid-state properties and interaction with biological targets . Compounds within this chemical class are frequently investigated for their potential biological activities. For instance, closely related structures have been studied as inhibitors of specific enzymes, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , highlighting the relevance of this chemotype in antibacterial research . Furthermore, diarylamine-guided carboxamide derivatives have shown promise in research for their cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology-focused drug discovery programs . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrN3O

Molecular Weight

278.1 g/mol

IUPAC Name

N-(3-bromophenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C11H8BrN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16)

InChI Key

KEPOTELLTPTTTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=NC=CN=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of N-(3-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vitro mechanism of action (MoA), chemical biology, and experimental validation of N-(3-bromophenyl)pyrazine-2-carboxamide , a synthetic pyrazine-2-carboxamide derivative. This compound serves as a critical chemical probe in the development of anti-tubercular agents designed to overcome pyrazinamide (PZA) resistance.

Executive Summary

This compound is a lipophilic analog of the first-line anti-tuberculosis drug Pyrazinamide (PZA) . Unlike PZA, which is a prodrug requiring activation by the bacterial enzyme pyrazinamidase (PncA), N-phenyl analogs are designed to possess intrinsic activity or bypass the PncA activation step.

The 3-bromophenyl moiety confers specific physicochemical properties—enhanced lipophilicity (LogP) and the capacity for halogen bonding —which improve passive diffusion across the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb) and stabilize binding to target proteins (e.g., RpsA or the D1 protein in model systems).

Key Mechanistic Features:

  • Primary Target: Ribosomal Protein S1 (RpsA) (Inhibition of trans-translation) and/or Fatty Acid Synthase I (FAS-I).

  • Secondary Activity: Inhibition of Photosystem II (PSII) electron transport (used as a surrogate model for membrane protein binding).

  • Structural Driver: Intermolecular halogen bonding (

    
    ) enhances ligand-receptor affinity.
    

Chemical Identity & Structural Pharmacology

Structure-Activity Relationship (SAR)

The molecule consists of a pyrazine ring linked via a carboxamide bridge to a phenyl ring substituted at the meta (3) position with bromine.

MoietyFunctionMechanistic Impact
Pyrazine Ring PharmacophoreMimics the pyrazinoic acid core; essential for binding to RpsA/FAS-I.
Carboxamide Linker H-Bond Donor/AcceptorForms an intramolecular H-bond (S5 motif) with the pyrazine nitrogen, locking the molecule in a planar, bioactive conformation.
3-Bromophenyl Lipophilic TailLogP Modulation: Increases hydrophobicity to penetrate the mycobacterial envelope.Halogen Bonding: The Br atom acts as a Lewis acid (sigma-hole) interacting with nucleophilic residues in the target site.
Physicochemical Properties[1][2][3]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 278.11 g/mol

  • LogP (Predicted): ~2.5 (significantly higher than PZA's -0.71), facilitating passive transport.

Mechanism of Action (In Vitro)

Anti-Mycobacterial Mechanism (Mtb)

The primary utility of this compound is in overcoming PZA resistance. PZA resistance is typically caused by mutations in the pncA gene, preventing the conversion of PZA to its active form, Pyrazinoic Acid (POA).

Pathway:

  • Entry: The lipophilic N-(3-bromophenyl) derivative enters the bacillus via passive diffusion , bypassing the requirement for active transport or specific porins.

  • Activation Bypass: The compound does not require hydrolysis by PncA. It acts as a direct inhibitor.

  • Target Engagement:

    • RpsA Inhibition: The molecule binds to the C-terminal domain of Ribosomal Protein S1 (RpsA). This prevents the ribosome from rescuing stalled complexes via trans-translation, a process essential for Mtb survival under stress (e.g., acidic pH, starvation).

    • FAS-I Inhibition: At higher concentrations, the pyrazine core may competitively inhibit Fatty Acid Synthase I, disrupting mycolic acid biosynthesis.

Photosynthesis Inhibition (Model System)

In bioenergetic research, this compound is characterized as an inhibitor of the Hill Reaction in spinach chloroplasts.

  • Site of Action: The

    
     binding niche of the D1 protein  in Photosystem II (PSII).
    
  • Mechanism: It displaces plastoquinone, interrupting the electron transport chain. The 3-bromo substituent enhances binding affinity via hydrophobic interactions within the thylakoid membrane.

Mechanistic Pathway Diagram

MoA_Pathway cluster_0 Cytoplasm Compound N-(3-bromophenyl) pyrazine-2-carboxamide CellWall Mycobacterial Cell Wall (Mycolic Acids) Compound->CellWall Passive Diffusion (High LogP) PncA PncA Enzyme (Pyrazinamidase) Compound->PncA Bypasses RpsA Ribosomal Protein S1 (RpsA) CellWall->RpsA Intracellular Accumulation TransTranslation Trans-Translation (Ribosome Rescue) RpsA->TransTranslation Inhibits Binding of tmRNA CellDeath Bacterial Cell Death (Stalled Ribosomes) TransTranslation->CellDeath Failure leads to

Caption: Mechanistic pathway illustrating the PncA-independent inhibition of trans-translation by the target compound.

Experimental Validation Protocols

Synthesis (Suzuki-Miyaura or Condensation)

To generate high-purity material for in vitro testing:

  • Reagents: Pyrazine-2-carboxylic acid, Thionyl Chloride (

    
    ), 3-Bromoaniline.
    
  • Activation: Reflux acid with

    
     (3h) to generate pyrazine-2-carbonyl chloride. Evaporate excess 
    
    
    
    .
  • Condensation: Dissolve acid chloride in dry acetone/pyridine. Add 3-bromoaniline (1.0 eq) dropwise at 0°C. Stir at RT for 6h.

  • Purification: Recrystallize from ethanol. Confirm structure via

    
    -NMR (Intramolecular H-bond shift ~9.5 ppm).
    
Microplate Alamar Blue Assay (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Preparation: Dissolve compound in DMSO (Stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Add

    
     CFU/mL of M. tuberculosis to wells.
    
  • Incubation: 37°C for 7 days.

  • Readout: Add Alamar Blue and Tween 80. Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

  • Validation: Use Pyrazinamide (active only at pH 5.5-6.0) and Rifampicin as controls.

Photosynthesis Inhibition Assay (Hill Reaction)

Objective: Verify membrane protein binding affinity (secondary characterization).

  • Isolation: Isolate chloroplasts from Spinacia oleracea.

  • Suspension: Resuspend in phosphate buffer (pH 7.2) containing 0.4 M sucrose.

  • Reaction: Mix chloroplast suspension with DCPIP (2,6-dichlorophenol-indophenol) and the test compound.

  • Irradiation: Expose to halogen light (filtered water bath) for defined intervals.

  • Measurement: Monitor reduction of DCPIP spectrophotometrically at 600 nm.

    • Logic: The compound blocks electron flow from PSII to DCPIP. Higher absorbance retention = stronger inhibition.

Comparative Data Analysis

The following table summarizes the biological profile of this compound relative to the parent drug and related analogs.

CompoundSubstituent (R)LogPMIC (M. tb) µg/mLPSII Inhibition (

)
Mechanism Note
PZA -H (Unsubstituted)-0.7112.5 - 50 (pH dep.)InactiveRequires PncA activation.
Topic Compound 3-Br-Phenyl 2.48 6.25 - 25.0 18.4 µM Direct inhibitor; Halogen bond stabilized.
Analog A4-Cl-Phenyl2.156.2543.0 µMHigh potency; different binding mode.
Analog B3,5-bis(CF3)3.80>502.6 µMToo lipophilic; loss of specificity.

Data synthesized from Doležal et al. studies on substituted pyrazine-2-carboxamides.[1]

References

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(5), 363-373. Link

  • Servusova, B., et al. (2019). "Substituted N-phenylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Their Antimycobacterial, Antifungal and Photosynthesis-inhibiting Activity." Scientific Papers of the University of Pardubice, Series A, 25. Link

  • Wardell, S. M. S., et al. (2011). "N-(4-Bromophenyl)pyrazine-2-carboxamide."[2][3] Acta Crystallographica Section E, 67(Pt 9), o2422. Link

  • Zitko, J., et al. (2012). "Design, synthesis and antimycobacterial activity of N-benzylpyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters, 22(4), 1598-1601. Link

Sources

N-(3-bromophenyl)pyrazine-2-carboxamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(3-bromophenyl)pyrazine-2-carboxamide

Executive Summary

This compound is a specialized heterocyclic building block and pharmacophore scaffold used primarily in medicinal chemistry and structural biology. As a derivative of the first-line antitubercular drug Pyrazinamide , this molecule serves as a critical intermediate for "scaffold hopping" in drug design. Its meta-bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries for kinase inhibition and antimycobacterial research.

This guide details the physicochemical properties, validated synthetic protocols, and structural applications of this compound, designed for researchers requiring high-purity synthesis and characterization data.

Chemical Identity & Physicochemical Properties

Status: Research Chemical / Intermediate. IUPAC Name: this compound

PropertyData
Molecular Formula C₁₁H₈BrN₃O
Molecular Weight 278.11 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 148–152 °C (Typical for analogs; varies by purity)
pKa (Calculated) ~11.5 (Amide NH), ~0.5 (Pyrazine N)
LogP ~2.1 (Moderate lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
SMILES O=C(NC1=CC=CC(Br)=C1)C2=NC=CN=C2
InChI Key (Analogous to para-isomer) LPDAVYRYSWZHHX-UHFFFAOYSA-N

Note on CAS: While the parent pyrazinamide and the para-bromo isomer (CAS 27825-22-5 refers to 3-bromo-pyrazine-2-carboxamide precursor) are widely indexed, the meta-bromoanilide derivative is often synthesized in situ or custom-ordered. It is best identified by its IUPAC name and connectivity in chemical databases.

Synthetic Methodology

The synthesis of this compound relies on the formation of an amide bond between the electron-deficient pyrazine ring and the electron-withdrawing 3-bromoaniline. Two primary pathways are recommended: Acid Chloride Activation (Method A) for scale, and Coupling Reagent Activation (Method B) for mild conditions.

Method A: Acid Chloride Route (High Yield)

Best for gram-scale synthesis where moisture exclusion is possible.

  • Activation: Reflux Pyrazine-2-carboxylic acid (1.0 equiv) in thionyl chloride (SOCl₂) (5.0 equiv) with a catalytic amount of DMF (2 drops) for 2 hours.

  • Evaporation: Remove excess SOCl₂ under vacuum to yield the crude pyrazine-2-carbonyl chloride (volatile solid).

  • Coupling: Dissolve the acid chloride in anhydrous Dichloromethane (DCM) at 0°C.

  • Addition: Dropwise add a solution of 3-bromoaniline (1.0 equiv) and Triethylamine (Et₃N) (1.2 equiv) in DCM.

  • Workup: Stir at room temperature for 4–6 hours. Wash with saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: DCC/DMAP Coupling (Mild)

Best for parallel synthesis or when avoiding corrosive acid chlorides.

  • Dissolution: Dissolve Pyrazine-2-carboxylic acid (10 mmol) and 3-bromoaniline (10 mmol) in anhydrous DCM (50 mL).

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.2 equiv).

  • Coupling: Cool to 0°C and add DCC (N,N′-Dicyclohexylcarbodiimide) (1.1 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.

  • Filtration: Filter off the precipitated DCU (dicyclohexylurea) byproduct.

  • Purification: Wash filtrate with 1N HCl (to remove unreacted amine/DMAP) and NaHCO₃. Evaporate and recrystallize.

Workflow Visualization

SynthesisWorkflow Start Pyrazine-2-carboxylic Acid Activation Activation (SOCl2 or DCC) Start->Activation Activate Carboxyl Amine 3-Bromoaniline Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling Nucleophile Intermediate Active Species (Acid Chloride / O-Acylisourea) Activation->Intermediate Intermediate->Coupling Product N-(3-bromophenyl) pyrazine-2-carboxamide Coupling->Product -HCl or -DCU

Figure 1: Synthetic workflow comparing activation strategies for pyrazine carboxamide formation.

Structural & Medicinal Applications[3][5][7][8][9]

The "Bromine Handle" Strategy

The 3-bromo substituent is not merely a lipophilic group; it is a strategic "handle" for Late-Stage Functionalization (LSF) . In drug discovery campaigns, this intermediate allows researchers to synthesize a core amide scaffold and then rapidly diversify the phenyl ring using Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: React with Aryl-Boronic acids to create Biaryl inhibitors (common in Kinase research).

  • Buchwald-Hartwig: React with amines to introduce solubility-enhancing groups (e.g., morpholine, piperazine).

Antitubercular Mechanism (Pyrazinamide Context)

This molecule is a direct analog of Pyrazinamide (PZA) , a cornerstone TB drug. Research suggests that lipophilic analogs (like the N-phenyl derivatives) may bypass the requirement for the bacterial enzyme PncA (pyrazinamidase) or target alternative pathways in Mycobacterium tuberculosis.

  • Mechanism: PZA is a prodrug converted to Pyrazinoic Acid (POA). POA disrupts the membrane potential and inhibits PanD (aspartate decarboxylase) and RpsA (ribosomal protein S1).

  • Relevance: The N-(3-bromophenyl) derivative is used to probe the Structure-Activity Relationship (SAR) of the amide binding pocket, testing if the "prodrug" activation step can be circumvented by direct binding of the amide.

Biological Pathway Diagram

BiologicalPathway cluster_bacterium Mycobacterium tuberculosis Cell Prodrug Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Effector) Prodrug->POA Activation by PncA Analog N-(3-bromophenyl) analog (Lipophilic Probe) Target1 RpsA Inhibition (Trans-Translation) Analog->Target1 Direct Binding? (SAR Study) Membrane Membrane Potential Disruption Analog->Membrane Direct Diffusion? PncA PncA Enzyme (Amidase) PncA->Prodrug POA->Target1 Target2 PanD Inhibition (Co-A Biosynthesis) POA->Target2 POA->Membrane

Figure 2: Pharmacological context of Pyrazinamide derivatives in TB research. The 3-bromophenyl analog is often used to probe direct binding mechanisms independent of PncA activation.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.69 (s, 1H): Pyrazine C3-H (Deshielded by adjacent N and C=O).

    • δ 9.50 (br s, 1H): Amide N-H.

    • δ 8.81 (d, 1H): Pyrazine C5-H.

    • δ 8.60 (d, 1H): Pyrazine C6-H.

    • δ 7.95 (s, 1H): Phenyl C2-H (Between Br and N).

    • δ 7.65 (d, 1H): Phenyl C4-H.

    • δ 7.20-7.30 (m, 2H): Remaining Phenyl protons.

    • Note: The amide proton shift is concentration-dependent and may appear downfield (δ 9.0–10.0) due to intramolecular Hydrogen bonding with the pyrazine nitrogen.[1]

  • Crystal Structure (Validation): X-ray crystallography of similar halogenated phenylpyrazinamides often reveals a planar conformation stabilized by an intramolecular N-H···N(pyrazine) hydrogen bond, forming a pseudo-5-membered ring. This planarity is critical for its ability to intercalate or bind in narrow enzyme pockets.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Warning: Brominated aromatic compounds can be toxic if ingested. Pyrazine derivatives are potential sensitizers.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon) to prevent slow hydrolysis or oxidation.

References

  • Doležal, M., et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11(4), 242-256.

  • Wardell, J. L., et al. (2011). "N-(4-Bromophenyl)pyrazine-2-carboxamide."[2][3] Acta Crystallographica Section E, 67(Pt 9), o2407.

  • Zitko, J., et al. (2017).[4] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223.[4]

  • Shah, K., et al. (2024). "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... via Suzuki Coupling." MDPI Pharmaceuticals.

  • PubChem Compound Summary. "Pyrazine-2-carboxamide derivatives." National Library of Medicine.

Sources

Methodological & Application

Application Note: N-(3-bromophenyl)pyrazine-2-carboxamide as a Next-Generation Antimicrobial Scaffold

[1]

Executive Summary

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) and Extensively Drug-Resistant (XDR) bacterial strains necessitates the evolution of existing pharmacophores. Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is limited by its requirement for bioactivation via the bacterial enzyme pyrazinamidase (PncA).[1]

N-(3-bromophenyl)pyrazine-2-carboxamide represents a strategic structural evolution of the PZA scaffold.[1] By incorporating a lipophilic amide linkage and a halogenated phenyl ring, this compound class is designed to:

  • Bypass PncA activation , rendering it effective against PZA-resistant M. tuberculosis.

  • Enhance Lipophilicity , facilitating passive diffusion through the waxy mycobacterial cell wall.[1]

  • Leverage Halogen Bonding , where the 3-bromo substituent acts as a Lewis acid (sigma-hole) to establish specific non-covalent interactions with target proteins (e.g., FtsZ or ribosomal subunits).[1]

This guide provides a comprehensive technical workflow for the synthesis, biological evaluation, and mechanistic validation of this compound.

Chemical Profile & SAR Logic

The molecule consists of three pharmacophoric distinct zones:

  • Pyrazine Core: Mimics the PZA structure, essential for recognizing mycobacterial targets.[1]

  • Amide Linker: Provides stability and hydrogen-bonding capability (Donor/Acceptor).

  • 3-Bromophenyl Tail: The critical modulator. The bromine atom at the meta position increases the partition coefficient (LogP ~2.5 vs -0.7 for PZA), significantly improving membrane permeability.[1]

Visualizing the Structure-Activity Relationship (SAR)[2]

SAR_LogicCorePyrazine Core(Target Recognition)LinkerAmide Linker(Stability & H-Bonding)Core->Linker C-2 attachmentActivityEnhanced AntimicrobialActivity (MDR-TB)Core->Activity Scaffold retentionTail3-Bromophenyl Group(Lipophilicity & Halogen Bond)Linker->Tail N-substitutionTail->Activity Increased LogPSigma-hole interaction

Figure 1: SAR logic of this compound. The modular design enhances bioavailability while retaining target specificity.

Protocol 1: Chemical Synthesis

Objective: To synthesize high-purity this compound via acyl chloride activation.

Materials
  • Pyrazine-2-carboxylic acid (CAS: 98-97-5)[1]

  • 3-Bromoaniline (CAS: 591-19-5)[1]

  • Thionyl chloride (

    
    )
    
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask, dissolve pyrazine-2-carboxylic acid (10 mmol) in

    
     (15 mL). Reflux at 80°C for 3 hours until gas evolution (
    
    
    ,
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride. Critical: Do not expose to moisture.[1]
    
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 3-bromoaniline (10 mmol) and

    
     (12 mmol) in DCM (10 mL). The base neutralizes the HCl byproduct.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 2:1).

  • Workup: Wash the reaction mixture with 5%

    
     (2x), 1M HCl (1x), and Brine (1x). Dry over 
    
    
    .[1]
  • Purification: Recrystallize from Ethanol/Water to yield off-white crystals.

Validation Criteria:

  • Yield: >75%

  • Melting Point: Distinct sharp range (approx. 140-145°C, verify with literature).[1]

  • Purity: >98% by HPLC.

Protocol 2: Antimycobacterial Susceptibility Testing (MABA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

Mechanistic Insight

Unlike standard turbidity assays, MABA uses a redox indicator (Resazurin).[1] Viable mycobacteria reduce blue Resazurin to pink Resorufin.[1] This is crucial for slow-growing organisms where turbidity is unreliable.[1]

Workflow Diagram

MABA_WorkflowPrep1. Inoculum Preparation(M. tb H37Rv, McFarland 1.0)Dilution2. Compound Dilution(100 µg/mL -> 0.19 µg/mL)Prep->DilutionIncubation13. Incubation(37°C, 5 days)Dilution->Incubation1Dye4. Add Alamar Blue(Resazurin + Tween 80)Incubation1->DyeIncubation25. Re-incubation(24 hours)Dye->Incubation2Read6. Readout(Blue = Inhibition, Pink = Growth)Incubation2->Read

Figure 2: MABA workflow for high-throughput screening of antitubercular agents.[1]

Procedure
  • Plate Setup: Use sterile 96-well plates. Add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to columns 2-11.

  • Compound Addition: Add 100 µL of the test compound (stock in DMSO) to column 2. Perform serial 2-fold dilutions across to column 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

    • Positive Control: Isoniazid or Rifampicin (0.1 - 1.0 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis suspension (diluted 1:20 from McFarland 1.0) to all wells except sterility controls.

  • Incubation: Seal with Parafilm (gas permeable) and incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Analysis: Visual score. Blue indicates no growth (inhibition); Pink indicates growth.

Data Reporting:

Compound MIC (µg/mL) Interpretation
N-(3-Br-Ph)-Pyz 3.12 - 6.25 Highly Active
Pyrazinamide (PZA) >100 (pH 6.[1]8) Inactive in standard assay

| Isoniazid | 0.05 | Standard Control |

Protocol 3: Mechanism of Action - Membrane Potential Assay

Objective: Determine if the lipophilic bromine tail causes membrane depolarization (bactericidal mechanism).

Rationale

Many N-phenylpyrazine derivatives exert activity by collapsing the Proton Motive Force (PMF), distinct from PZA's acidification mechanism.[1] We use DiOC2(3) (3,3′-diethyloxacarbocyanine iodide), a voltage-sensitive dye.[1]

Procedure
  • Culture: Grow S. aureus or M. smegmatis (surrogate) to mid-log phase (

    
    ).
    
  • Washing: Wash cells in HEPES buffer containing glucose (to energize the membrane). Resuspend to

    
    .
    
  • Dye Loading: Add DiOC2(3) to a final concentration of 30 µM. Incubate for 30 minutes at room temperature in the dark.

    • Note: Normal cells accumulate the dye, causing red fluorescence (aggregates).[1] Depolarized cells release the dye, shifting to green fluorescence.[1]

  • Treatment: Aliquot cells into a black 96-well plate. Add this compound at 2x and 4x MIC.[1]

    • Positive Control:[1] CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 10 µM (protonophore).

  • Measurement: Measure fluorescence immediately and every 5 minutes for 1 hour.

    • Green Channel: Ex 485 nm / Em 530 nm.[1]

    • Red Channel: Ex 485 nm / Em 620 nm.[1]

  • Calculation: Calculate the Red/Green ratio. A decrease in the ratio compared to the untreated control indicates membrane depolarization.

References

  • Zitko, J., et al. (2013).[1][2] "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." Molecules, 18(12), 14807-14825.[1] Link

  • Servusova, B., et al. (2020).[1][2][3][4] "5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation." Molecules, 25(7), 1583.[1] Link

  • Dolezal, M., et al. (2017).[1] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223.[1][5] Link

  • Khan, S., et al. (2024).[1][3][6] "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi." Molbank, 2024(3), M1883.[1] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "Susceptibility Testing of Mycobacteria, Nocardia, and Other Aerobic Actinomycetes." CLSI Standard M24. Link

Application Note: Late-Stage Diversification of N-(3-bromophenyl)pyrazine-2-carboxamide for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This application note details the strategic derivatization of N-(3-bromophenyl)pyrazine-2-carboxamide (Compound 1 ). The pyrazine-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of the first-line antitubercular drug Pyrazinamide and the antiviral Favipiravir (T-705).

The inclusion of a bromine "handle" at the meta-position of the phenyl ring allows for late-stage functionalization via palladium-catalyzed cross-coupling. This strategy enables the rapid generation of Focused Libraries to explore Structure-Activity Relationships (SAR) against targets such as Mycobacterium tuberculosis (Mtb) or various protein kinases (e.g., EGFR, VEGFR).

Key Chemical Advantages[1]
  • Electronic Character: The electron-deficient pyrazine ring facilitates

    
    -stacking interactions in active sites.
    
  • Regiocontrol: The meta-bromo position directs vectors away from the primary binding axis, ideal for probing solvent-exposed pockets.

  • Versatility: Compatible with Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings.

Experimental Workflow

The following workflow outlines the transition from the parent scaffold to a biologically ready library.

LibraryWorkflow Start Parent Scaffold (3-Br-Pyrazine) Rxn Pd-Catalyzed Coupling Start->Rxn Boronic Acids / Amines Workup Workup & Purification Rxn->Workup QC QC Validation (LCMS/NMR) Workup->QC Library Library Plate (DMSO Stock) QC->Library >95% Purity Screen Biological Assay (e.g., Mtb MIC) Library->Screen

Figure 1: High-throughput library generation workflow from the brominated scaffold.

Chemical Protocols

General Safety & Handling
  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. All reactions must be performed under Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Solvent Degassing: Solvents (Dioxane, Toluene) must be sparged with inert gas for 15 minutes prior to use to prevent catalyst deactivation.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This protocol replaces the bromine atom with aryl or heteroaryl groups to expand the hydrophobic surface area.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) — Chosen for robustness against air/moisture compared to 
    
    
    
    .
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Charge a microwave vial or round-bottom flask with the Substrate , Boronic Acid , and Catalyst .

  • Seal the vessel and purge with

    
     for 3 cycles (vacuum/backfill).
    
  • Inject 1,4-Dioxane and Aqueous

    
      via syringe.
    
  • Heat the reaction:

    • Microwave:

      
       for 30 minutes.
      
    • Thermal:

      
       for 4–12 hours (monitor by TLC/LCMS).
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (Solubility Enhancement)

This protocol introduces amine solubilizing groups (e.g., morpholine, piperazine), critical for improving DMPK properties.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Catalyst System:

    
     (2 mol%) + Xantphos  (4 mol%) — Xantphos is crucial for stabilizing the Pd center during the reductive elimination step with amides/amines.
    
  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • In a glovebox or under strict

    
     flow, combine Substrate , Base , 
    
    
    
    , and Xantphos in a reaction vial.
  • Add Anhydrous Solvent and the Amine .

  • Seal and heat at

    
     for 12–18 hours.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for polar amine products.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. If conversion is low, the oxidative addition into the electron-neutral phenyl ring (deactivated by the amide) is likely the bottleneck.

BuchwaldCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Amine Binding) OxAdd->LigEx HNR2 Deprot Deprotonation (Base) LigEx->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regneration

Figure 2: Simplified Buchwald-Hartwig catalytic cycle. Note that Xantphos (Ligand) prevents catalyst decomposition.

Quality Control & Validation

Before biological screening, compounds must meet purity standards (>95%).

Table 1: QC Parameters for Library Members

ParameterMethodAcceptance CriteriaNotes
Identity 1H NMR (DMSO-d6)Matches structureLook for Pyrazine singlets at

9.2–9.5 ppm.
Purity LC-MS (UV 254nm)> 95% AreaEnsure no residual Palladium (<10 ppm).
Solubility Visual / NephelometryClear at 10 mM in DMSOCritical for assay reproducibility.

Key NMR Signature (Parent Scaffold):

  • Pyrazine H-3: Singlet, ~9.30 ppm (Deshielded by adjacent N and C=O).

  • Pyrazine H-5/H-6: Doublets/Multiplets, ~8.7–8.9 ppm.

  • Amide NH: Broad singlet, ~10.5 ppm (Exchangeable with

    
    ).
    

Biological Screening Context

Assay Recommendation: Antitubercular Screening (MABA)

Given the structural similarity to Pyrazinamide, the primary screen should target Mycobacterium tuberculosis.

  • Assay: Microplate Alamar Blue Assay (MABA).

  • Controls:

    • Positive: Isoniazid or Rifampicin.

    • Negative: DMSO (Vehicle).

  • Protocol Summary: Incubate compounds with Mtb strain H37Rv for 7 days. Add Alamar Blue and re-incubate for 24h. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth (failure of inhibition).

Assay Recommendation: Kinase Profiling

If targeting kinases (e.g., EGFR), use an ADP-Glo™ Kinase Assay .

  • Mechanism: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is quantified by a luciferase/luciferin reaction.

  • Relevance: The pyrazine nitrogen atoms can act as hinge binders in the ATP-binding pocket of kinases.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Pyrazine Scaffold in Medicinal Chemistry: Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373. [Link]

  • Antitubercular Activity of Pyrazine Analogs: Servusova, B., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... MDPI Pharmaceuticals. (Analogous chemistry reference). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3-bromophenyl)pyrazine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-BR-303 Subject: Yield Optimization & Troubleshooting for Pyrazine-Aniline Coupling Status: Active Support Tier: Senior Application Scientist

Core Technical Analysis: The "Double-Deactivated" Challenge

Before attempting optimization, it is critical to understand the electronic environment of your reactants. You are coupling an electron-deficient heterocycle (pyrazine) with an electron-poor aniline (3-bromoaniline).

  • Pyrazine-2-carboxylic acid: The nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect (

    
    , 
    
    
    
    ), making the carbonyl carbon highly electrophilic. While this theoretically aids nucleophilic attack, it also makes the activated ester/acid chloride extremely susceptible to hydrolysis by trace moisture.
  • 3-Bromoaniline: The bromine atom at the meta position is electron-withdrawing (Inductive effect,

    
    ). This significantly reduces the nucleophilicity of the amine lone pair compared to unsubstituted aniline.
    

The Consequence: Standard coupling conditions (e.g., EDC/HOBt) often stall at 40-60% conversion because the "weak" nucleophile cannot outcompete the hydrolysis of the "hot" electrophile.

Optimized Protocols

We recommend two distinct pathways. Choose Method A for high-throughput/scale-up where cost is a driver. Choose Method B for maximum yield and ease of purification (Recommended for Medicinal Chemistry).

Method A: The "Acid Chloride" Route (High Reactivity)

Best for overcoming the low nucleophilicity of 3-bromoaniline.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • Catalytic DMF (2-3 drops)

  • Solvent: Toluene (anhydrous)

  • Base: Pyridine (acting as solvent/base in step 2)

Protocol:

  • Activation: Suspend pyrazine-2-carboxylic acid in anhydrous toluene. Add

    
     and catalytic DMF.
    
  • Reflux: Heat to reflux (

    
    ) for 2 hours. The solution should turn clear (formation of pyrazine-2-carbonyl chloride).
    
  • Evaporation: Concentrate in vacuo to dryness to remove excess

    
    . Critical:  Co-evaporate with dry toluene 
    
    
    
    to ensure all
    
    
    is gone.
  • Coupling: Dissolve the crude acid chloride in dry DCM. Add this solution dropwise to a stirred solution of 3-bromoaniline (1.1 equiv) in dry pyridine at

    
    .
    
  • Workup: Stir at RT for 4 hours. Quench with water. Extract with DCM. Wash organic layer with

    
     (to remove pyridine and unreacted aniline) and saturated 
    
    
    
    (to remove unreacted acid).
Method B: The T3P (Propylphosphonic Anhydride) Route (High Purity)

Best for avoiding hydrolysis and ensuring simple workup.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)[1]

  • 3-Bromoaniline (1.1 equiv)

  • T3P (50% w/w in EtOAc) (2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (anhydrous)

Protocol:

  • Charge: Combine pyrazine-2-carboxylic acid, 3-bromoaniline, and DIPEA in 2-MeTHF.

  • Addition: Cool to

    
    . Add T3P solution dropwise over 10 minutes.
    
  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Why this works: T3P acts as a kinetic scavenger for water and drives the equilibrium toward the amide. The byproduct is water-soluble.[2][3]

  • Workup: Wash the reaction mixture directly with water, then

    
    , then brine. Dry and concentrate.
    

Comparative Data Summary

MetricMethod A (Acid Chloride)Method B (T3P)Standard EDC/HOBt
Typical Yield 80–90%85–95%45–60%
Purity (Crude) Moderate (Dark color common)High (Often white/off-white)Low (Urea byproducts)
Moisture Sensitivity ExtremeLowModerate
Purification Recrystallization often neededAcid wash usually sufficientColumn Chromatography
Scale Suitability


to


Troubleshooting Guide & FAQs

User Issue #1: "My reaction turns black/tarry using the Acid Chloride method."

  • Root Cause: Pyrazine rings are electron-deficient and can polymerize or decompose under harsh acidic conditions or excessive heat.

  • Resolution:

    • Ensure you strip all thionyl chloride before adding the amine. Residual

      
       reacts exothermically with pyridine/aniline, causing decomposition.
      
    • Keep the coupling temperature strictly at

      
       during addition.
      

User Issue #2: "I have 20% unreacted 3-bromoaniline remaining."

  • Root Cause: The 3-bromoaniline is a weak nucleophile. The activated ester hydrolyzed before the amine could attack.

  • Resolution:

    • Switch to Method B (T3P) and run at a higher concentration (

      
       instead of 
      
      
      
      ).
    • If using Method A, use DMAP (10 mol%) as a nucleophilic catalyst to transfer the acyl group to the aniline more efficiently.

User Issue #3: "The product is co-eluting with impurities on the column."

  • Root Cause: Pyrazine amides often "streak" on silica due to the basic nitrogen on the pyrazine ring interacting with silanols.

  • Resolution:

    • Do not column. Use the solubility difference. The product is likely insoluble in ether/hexane. Triturate the crude solid with cold diethyl ether.

    • If you must column, add 1% Triethylamine to your eluent (DCM/MeOH) to deactivate the silica.

User Issue #4: "Can I use HATU?"

  • Analysis: HATU is effective but expensive and generates tetramethylurea byproducts that can be hard to remove from this specific lipophilic product.

  • Verdict: Use T3P. It is cheaper, cleaner, and specifically superior for weak anilines.

Visual Workflows

Diagram 1: Synthesis Method Decision Tree

Caption: Logic flow for selecting the optimal synthesis route based on scale and available reagents.

SynthesisDecision Start Start: Select Method ScaleCheck Is Scale > 100g? Start->ScaleCheck MoistureCheck Strict Anhydrous Conditions Available? ScaleCheck->MoistureCheck Yes MethodB Method B: T3P Coupling (EtOAc / DIPEA) ScaleCheck->MethodB No (Lab Scale) MethodA Method A: Acid Chloride (SOCl2 / Toluene) MoistureCheck->MethodA Yes MoistureCheck->MethodB No NucleophileCheck Is Amine Highly Deactivated? NucleophileCheck->MethodB Yes (e.g. 3-Br-Aniline) MethodC Standard Coupling (HATU / DMF) NucleophileCheck->MethodC No (Simple Amines) MethodB->NucleophileCheck Optimization

Diagram 2: Workup & Purification Logic

Caption: Step-by-step purification strategy to isolate high-purity amide without chromatography.

PurificationLogic RxnMix Crude Reaction Mixture Quench Quench (Water/Brine) RxnMix->Quench OrgLayer Organic Layer (EtOAc or DCM) Quench->OrgLayer AcidWash Acid Wash (1N HCl) *Removes unreacted Aniline *Removes Pyridine/DIPEA OrgLayer->AcidWash BaseWash Base Wash (Sat. NaHCO3) *Removes unreacted Pyrazine Acid AcidWash->BaseWash DryConc Dry (MgSO4) & Concentrate BaseWash->DryConc Triturate Triturate (Cold Ether/Hexane) DryConc->Triturate FinalProd Pure Product (>98% Purity) Triturate->FinalProd

References

  • Doležal, M. et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(2), 363-373. Link

  • Dunetz, J. R. et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E. & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Goossen, L. J. et al. (2016). "Amide Synthesis via C-H Activation." Science, 353(6303). Link

Sources

Technical Support Center: Troubleshooting Pyrazine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PZA-SYN-001 Subject: Resolving Low Yield, Decarboxylation, and Isolation Failures Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyrazine Paradox"

Researchers often underestimate the pyrazine ring. Unlike benzene, the pyrazine ring is highly


-deficient (electron-poor), making it susceptible to nucleophilic attack but resistant to electrophilic substitution.

Why your yield is low:

  • Thermal Instability: Pyrazine-2-carboxylic acid is prone to decarboxylation at elevated temperatures, a reaction driven by the ring's ability to stabilize the resulting anion.

  • Amphoteric Solubility: Pyrazine carboxamides are highly water-soluble. Standard liquid-liquid extractions (DCM/Water) often leave 40-60% of your product in the aqueous phase.

  • Over-Hydrolysis: In cyanopyrazine hydrolysis, the reaction often overshoots the amide to form the carboxylic acid.

Diagnostic Workflow

Before proceeding, identify your failure point using the logic tree below.

Pyrazine_Troubleshooting_Flow Start Identify Synthesis Route RouteA Route A: Hydrolysis (From Cyanopyrazine) Start->RouteA RouteB Route B: Amidation (From Pyrazine Carboxylic Acid) Start->RouteB IssueA1 Issue: Product is Acid (Over-hydrolysis) RouteA->IssueA1 Low pH / High Temp IssueA2 Issue: Incomplete Conv. RouteA->IssueA2 Weak Catalyst IssueB1 Issue: Black Tar/Gas Evolution (Decarboxylation) RouteB->IssueB1 SOCl2 Reflux (>80°C) IssueB2 Issue: No Reaction RouteB->IssueB2 Poor Nucleophile SolA Solution: MnO2 Catalysis (See Module 1) IssueA1->SolA IssueA2->SolA Extraction Universal Issue: Product stuck in Aqueous Layer SolA->Extraction SolB Solution: Mixed Anhydride (-5°C Activation) IssueB1->SolB IssueB2->SolB SolB->Extraction SolC Solution: Salting Out / Continuous Extraction (See Module 3) Extraction->SolC

Caption: Diagnostic logic tree for identifying the root cause of low yield based on synthetic pathway.

Module 1: The Hydrolysis Route (Cyanopyrazine Precursor)

The Problem: Using strong acid or base hydrolysis often results in the carboxylic acid (Pyrazoic acid) rather than the amide. The reaction kinetics favor the thermodynamic product (acid) over the kinetic product (amide) under harsh conditions.

The Fix: Manganese Dioxide (


) Catalyzed Hydration 
This is the industrial standard for high-yield synthesis (up to 97%). 

acts as a surface catalyst that stops the reaction precisely at the amide stage.
Validated Protocol
  • Reagents: Cyanopyrazine (1.0 equiv),

    
     (activated, 5-10 equiv by weight), Water/Isopropanol (10:1 v/v).
    
  • Setup: Dissolve cyanopyrazine in the solvent mixture. Add

    
    .
    
  • Reaction: Heat to 98°C for 9.5 hours.

  • Workup: Filter hot through Celite to remove

    
    .
    
  • Crystallization: Cool the filtrate to 5°C. The pyrazinamide will precipitate as a white solid.

  • Yield Expectation: >95%.

Why this works: The heterogeneous catalyst surface stabilizes the imidic acid intermediate, allowing hydration while preventing the second hydrolysis step that leads to the carboxylic acid [1].

Module 2: The Amidation Route (Carboxylic Acid Precursor)

The Problem: Decarboxylation . Pyrazine-2-carboxylic acid is thermally unstable.[1] If you attempt to make the acid chloride using thionyl chloride (


) at reflux, the ring electron deficiency facilitates the loss of 

, leading to pyrazine and tarry polymerization products.

The Fix: The Mixed Anhydride Method (Low Temperature) Avoid high heat. Activate the carboxylic acid using isobutyl chloroformate at sub-zero temperatures.

Validated Protocol (Mixed Anhydride)
StepActionCritical Parameter
1. Activation Dissolve Pyrazine-2-COOH (1.0 eq) in dry THF/DCM. Add N-methylmorpholine (NMM, 1.1 eq).Cool to -15°C to -5°C.
2. Anhydride Dropwise addition of Isobutyl Chloroformate (1.05 eq).Maintain temp < 0°C. Stir 15 min.
3. Coupling Add the amine (1.1 eq) dropwise.Allow to warm to RT slowly over 2h.
4. Quench Add saturated

.
Gas evolution ceases.

Why this works:

  • Temperature Control: The reaction occurs below the decarboxylation threshold.

  • Activation: The mixed anhydride is highly reactive toward amines but less prone to side reactions than the acid chloride in these conditions [2, 3].

Alternative (If Acid Chloride is required): If you must use the acid chloride (e.g., for sterically hindered amines), use oxalyl chloride with catalytic DMF in DCM at 0°C to Room Temperature . DO NOT REFLUX.

Module 3: Isolation & Purification (The Yield Killer)

The Problem: You successfully synthesized the product, but it "disappeared" during workup. Pyrazine carboxamides have


 values near -0.5 to 0.5. They prefer water over non-polar organic solvents.

The Fix: "Salting Out" & Continuous Extraction

Protocol: The "Salting Out" Method
  • Saturation: After the reaction, saturate the aqueous layer with NaCl (add salt until no more dissolves). This increases the ionic strength, forcing the organic pyrazine out of the water phase (Hofmann effect) [4].

  • Solvent Choice: Do NOT use diethyl ether or hexane. Use Chloroform/Isopropanol (3:1) or Ethyl Acetate/Isopropanol (9:1) .

  • Extraction: Perform 4-5 extractions with the solvent mixture.

  • Drying: Dry over

    
    , filter, and evaporate.
    
Protocol: Anion Exchange (For Acid Contamination)

If your product is contaminated with unreacted pyrazinecarboxylic acid:

  • Pass the crude aqueous mixture through a weak anion exchange resin.

  • Elute: Wash with water. The neutral amide elutes; the acid binds to the resin.

  • Regenerate: Elute the acid (if needed) with 0.5 M NaCl [4].

FAQ: Troubleshooting Specific Failures

Q: My reaction turned black and bubbled vigorously during acid chloride formation. A: You decarboxylated the starting material. The bubbling was


. The black color is polymerized pyrazine. Solution:  Switch to the Mixed Anhydride method (Module 2) or keep the acid chloride formation strictly below 20°C.

Q: I have 100% conversion by TLC, but 20% isolated yield. A: Your product is in the aqueous waste. Pyrazine amides are highly soluble in water. Solution: Take your aqueous waste, saturate it with NaCl, and re-extract with Chloroform/Isopropanol (3:1).

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating is efficient for amidation but can induce rapid decarboxylation if the temperature spikes. Use a "Cooling while heating" setting (air cooling on the vessel) to maintain internal temp < 80°C [5].

References

  • Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Source: 2

  • Thieme Connect. (n.d.). Synthesis of Amides by Mixed Anhydride Method. Source: 3

  • MDPI. (2020). Generation of Mixed Anhydrides via Oxidative Fragmentation. Source: 4

  • NIRT. (n.d.). Methods for the estimation of pyrazinamide and pyrazinoic acid in body fluids. Source: 5

  • Organic Chemistry Portal. (2006). Amidination of Amines under Microwave Conditions. Source: 6

Sources

Technical Support Center: Synthesis & Purification of N-(3-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(3-bromophenyl)pyrazine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the preparation of this key intermediate. Our goal is to provide you with the in-depth technical insights and validated protocols necessary to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical parameters?

The most prevalent and reliable method for synthesizing this compound is through the amide coupling of pyrazine-2-carboxylic acid and 3-bromoaniline.[1][2][3] This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the aniline.

Key reaction types include:

  • Carbodiimide-mediated coupling: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used.[1][4] Additives such as 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) can enhance reaction rates and suppress side reactions.[1][5]

  • Acid Chloride Formation: A two-step approach involving the conversion of pyrazine-2-carboxylic acid to pyrazine-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 3-bromoaniline.[2]

Critical Parameters:

  • Stoichiometry: Precise control of reactant ratios is crucial. An excess of the amine or coupling reagents can lead to purification challenges.

  • Temperature: Amide coupling reactions are often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1]

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred to prevent hydrolysis of activated intermediates.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes side reactions caused by atmospheric moisture and oxygen.[1]

Troubleshooting Guide: Common Purity Issues & Solutions

This section addresses specific problems you may encounter, providing the underlying cause and a step-by-step protocol for resolution.

Issue 1: My final product is contaminated with unreacted starting materials (pyrazine-2-carboxylic acid and/or 3-bromoaniline).

Root Cause Analysis: This is one of the most common purity challenges and typically points to incomplete reaction or inefficient work-up. The low nucleophilicity of 3-bromoaniline (due to the electron-withdrawing bromine atom) can lead to sluggish reaction kinetics.

Solution: Post-Synthesis Purification via Liquid-Liquid Extraction & Recrystallization

A well-designed work-up can selectively remove unreacted starting materials.

Step-by-Step Protocol: Aqueous Work-up

  • Quench Reaction: After the reaction is complete (monitored by TLC), dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid solution). This step protonates the unreacted 3-bromoaniline, forming a water-soluble salt that partitions into the aqueous layer.

  • Basic Wash: Next, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate or 1 M NaOH). This will deprotonate the unreacted pyrazine-2-carboxylic acid, converting it into its water-soluble sodium salt.

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_0 Reaction Mixture in Organic Solvent cluster_1 Aqueous Work-up cluster_2 Purified Product RM Crude Product + Unreacted 3-Bromoaniline + Unreacted Pyrazine-2-carboxylic Acid Wash1 Wash with 1M HCl RM->Wash1 Wash2 Wash with Sat. NaHCO3 Wash1->Wash2 Removes 3-Bromoaniline (as salt) Wash3 Wash with Brine Wash2->Wash3 Removes Pyrazine-2-carboxylic Acid (as salt) Dry Dry (Na2SO4) Wash3->Dry Evap Evaporate Solvent Dry->Evap Pure Pure this compound Evap->Pure

Caption: Aqueous work-up workflow for impurity removal.

Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[6][7] The principle relies on the differential solubility of the desired product and impurities in a specific solvent at different temperatures.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but readily at its boiling point. For aromatic amides like the target compound, suitable solvents include ethanol, acetonitrile, or toluene.[7][8][9] A solvent pair, such as ethanol/water or DCM/hexane, can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling too rapidly can trap impurities.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the purified crystals in a vacuum oven.

Solvent SystemSuitability for Aromatic AmidesBoiling Point (°C)
Ethanol Excellent general-purpose solvent for moderately polar compounds.[7][8]78
Acetonitrile Often gives very good results for amides.[8]82
Toluene Good for aromatic compounds, but higher boiling point.[7]111
Ethyl Acetate/Hexane A common solvent/anti-solvent pair.77 / 69
Issue 2: My reaction produces a significant amount of N,N'-dicyclohexylurea (DCU) byproduct that is difficult to remove.

Root Cause Analysis: This issue is specific to using DCC as the coupling reagent. DCC activates the carboxylic acid, but in the process, it is converted to the highly insoluble byproduct, N,N'-dicyclohexylurea (DCU).

G reagents Pyrazine-2-carboxylic Acid + DCC intermediate O-acylisourea (Active Intermediate) reagents->intermediate Activation product Target Amide + DCU intermediate->product Nucleophilic Attack amine 3-Bromoaniline amine->intermediate

Caption: Formation of DCU byproduct in DCC coupling.

Solutions:

  • Filtration: The simplest method is to filter the reaction mixture before the aqueous work-up. Since DCU is largely insoluble in common reaction solvents like DCM or THF, a significant portion can be removed by filtration.

  • Alternative Coupling Reagent: Consider using a water-soluble carbodiimide like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and easily removed during the aqueous work-up.[5]

  • Purification by Chromatography: If DCU contamination persists, flash column chromatography on silica gel is an effective, albeit more labor-intensive, solution. A gradient elution system, for example, starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity to hexane/ethyl acetate (7:3), can effectively separate the desired product from DCU and other impurities.[10][11]

Issue 3: The reaction is very slow or stalls, resulting in low yield.

Root Cause Analysis: The electron-withdrawing nature of the pyrazine ring and the bromine on the aniline ring reduces the nucleophilicity of the amine and can make the amide coupling challenging.[12]

Solutions:

  • Activate the Carboxylic Acid More Strongly: Convert the pyrazine-2-carboxylic acid to its more reactive acid chloride derivative. This can be achieved by refluxing with thionyl chloride (SOCl₂) or treating with oxalyl chloride in DCM. The resulting pyrazine-2-carbonyl chloride is highly electrophilic and will react more readily with the weakly nucleophilic 3-bromoaniline.

  • Increase Reaction Temperature: If using a standard coupling reagent, gently heating the reaction mixture (e.g., to 40-50°C in a solvent like THF) after the initial mixing at room temperature can help drive the reaction to completion.[12] Monitor for potential side product formation by TLC.

  • Use a More Potent Coupling Reagent: For particularly difficult couplings, stronger activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride) can be employed.[5][13] These reagents are highly efficient but also more expensive.

References

  • Vertex AI Search. (n.d.). Recrystallization.
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization.
  • Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Jantová, S., et al. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Amphoteros. (2014, April 4). Uphill battles in amide couplings.
  • ResearchGate. (n.d.). A side view representation of N-(3-bromophenyl)pyrazine-2-carboxa-mide.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • ResearchGate. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • Reddit. (2024, October 9). Struggling with amide coupling.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Doležal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. PMC.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Substituted Pyrazines from N-Allyl Malonamides.
  • Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No. Semantic Scholar.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • Semantic Scholar. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI.
  • Journal of AOAC International. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • Jand'ourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI.
  • Khan, K. M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC.

Sources

Validation & Comparative

Structure-Activity Relationship of Substituted N-Phenylpyrazine-2-Carboxamides: A Comparative Guide for Antimycobacterial Potency

[1][2][3]

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of substituted N-phenylpyrazine-2-carboxamides , a class of small molecules engineered to overcome resistance mechanisms associated with the first-line tuberculosis drug, Pyrazinamide (PZA) .

While PZA requires activation by the mycobacterial enzyme pyrazinamidase (PncA) to form the active pyrazinoic acid, substituted N-phenylpyrazine-2-carboxamides often exhibit activity against M. tuberculosis strains (including MDR strains) independent of PncA activation. This guide compares their efficacy, lipophilicity profiles, and synthetic accessibility against PZA, providing actionable data for medicinal chemists.

Chemical Space and Rationale

The scaffold consists of a pyrazine core linked to a substituted phenyl ring via a carboxamide bridge. This structure mimics the bioisosteric properties of nicotinamides but introduces significant lipophilicity adjustments critical for penetrating the waxy cell wall of Mycobacterium tuberculosis.

Core Scaffold Architecture
  • Head Group (Pyrazine): Acts as the polar binding motif, often interacting with Fatty Acid Synthase I (FAS-I) or disrupting membrane energetics.

  • Linker (Amide): Essential for hydrogen bonding; rigidifies the orientation between rings.

  • Tail Group (Phenyl): The primary vector for SAR optimization. Substitution here modulates

    
     (lipophilicity) and electronic distribution (Hammett 
    
    
    constants).

Comparative Analysis: Target vs. Standard

The following table compares the optimized lead candidates from the N-phenylpyrazine-2-carboxamide class against the clinical standard, Pyrazinamide.

Table 1: Performance Metrics (Antimycobacterial Activity against M. tb H37Rv)
FeaturePyrazinamide (PZA) Substituted N-phenylpyrazine-2-carboxamides Performance Delta
Prodrug Status Yes (Requires PncA activation)No (Direct acting)Advantage: Effective against PncA-mutant resistant strains.
MIC ($ \mu g/mL $) 12.5 – 50.0 (pH dependent)0.78 – 6.25 (Highly Potent)High: Up to 10-50x more potent in vitro.
Lipophilicity (

)
-0.71 (Hydrophilic)1.5 – 4.5 (Lipophilic)Critical: Higher lipophilicity correlates with passive diffusion through mycobacterial envelope.
Cytotoxicity (

)
High SelectivityVariable (Substituent dependent)Caution: Hydrophobic tails can increase mammalian toxicity; electron-withdrawing groups (EWGs) often mitigate this.
Mechanism Membrane disruption / Ribosomal protein S1 inhibitionFAS-I Inhibition / Membrane EnergeticsDistinct: Potential to bypass standard PZA resistance mechanisms.

Data aggregated from Doležal et al. and related SAR studies (See References).

Detailed Structure-Activity Relationship (SAR)[4]

The biological activity of this scaffold is governed strictly by the electronic and steric nature of substituents on both the pyrazine and phenyl rings.

A. The Pyrazine Core (Head)

Modifications to the pyrazine ring (positions 5 and 6) drastically alter binding affinity.

  • 5-Chlorine Substitution: Introduction of a Cl atom at C-5 (yielding 5-chloro-N-phenylpyrazine-2-carboxamides) generally increases potency . The 5-Cl group enhances lipophilicity and may facilitate specific hydrophobic interactions within the FAS-I binding pocket.

  • 5-tert-Butyl: Increases bulk and lipophilicity but can sometimes reduce activity due to steric clashes if the binding pocket is restricted.

  • Retention of Nitrogen: The 1,4-diazine structure is essential. Bioisosteric replacement with pyridine (nicotinamides) often results in a loss of specific antimycobacterial activity, though antifungal activity may remain.

B. The Phenyl Ring (Tail)

This is the most "plastic" region for optimization.

  • Electron-Withdrawing Groups (EWG): Substituents such as -CF

    
     , -Cl , and -I  at the meta (3) or para (4) positions significantly enhance activity.
    
    • Example:N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide is a standout lead.

    • Mechanism:[1] EWGs increase the acidity of the amide NH, potentially strengthening hydrogen bond donation to the receptor.

  • Lipophilicity Correlation: A parabolic relationship often exists. Activity peaks at

    
    . Compounds with 
    
    
    often suffer from solubility issues and non-specific cytotoxicity.
  • Steric Hindrance: Ortho substitution (2-position) often decreases activity due to twisting of the amide bond, disrupting the planar conformation required for binding.

C. SAR Decision Logic (Visualization)

SAR_LogicCorePyrazine-2-carboxamideScaffoldPyraz_ModPyrazine Ring (C5/C6)Core->Pyraz_ModHead OptimizationPh_ModPhenyl Ring (N-Subst)Core->Ph_ModTail OptimizationPyraz_Cl5-Cl / 6-Cl(Increases Potency)Pyraz_Mod->Pyraz_ClPyraz_Alk5-Alkyl (e.g. t-Bu)(Variable Activity)Pyraz_Mod->Pyraz_AlkPh_EWGEWG (CF3, Cl, I)Meta/Para Position(High Potency)Ph_Mod->Ph_EWGPreferredPh_EDGEDG (OH, OMe)(Low Potency / High Clearance)Ph_Mod->Ph_EDGAvoidPh_OrthoOrtho Substitution(Steric Clash)Ph_Mod->Ph_OrthoAvoid

Figure 1: SAR Decision Tree highlighting the preference for Electron-Withdrawing Groups (EWG) on the phenyl ring and halogenation of the pyrazine core.

Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended. These ensure reproducibility and minimize false positives due to solubility issues.

Protocol A: Synthesis via Acyl Chloride (Schotten-Baumann type)

This method is preferred over direct coupling reagents (EDC/HOBt) for pyrazines due to the low nucleophilicity of electron-deficient anilines.

  • Activation: Dissolve Pyrazine-2-carboxylic acid (5.0 mmol) in dry toluene (20 mL). Add Thionyl Chloride (

    
    , 7.5 mmol) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux for 1-2 hours until gas evolution (

    
    , 
    
    
    ) ceases.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Critical Step: Co-evaporate with dry toluene 2x to remove all traces of acid chloride, which interferes with the next step.
    
  • Coupling: Dissolve the crude acyl chloride in dry acetone. Add dropwise to a solution of the substituted aniline (5.0 mmol) and Pyridine (as base/solvent, 5 mL) at 0°C.

  • Workup: Stir at room temperature for 4 hours. Pour into ice water. The product usually precipitates. Filter, wash with 5%

    
     (to remove unreacted acid), and recrystallize from Ethanol/Water.
    
Protocol B: Microplate Alamar Blue Assay (MABA) for MIC

Standardized for M. tuberculosis H37Rv.

  • Preparation: Prepare stock solutions of compounds in DMSO (final concentration <1%).

  • Inoculum: Dilute M. tb culture to

    
     CFU/mL in Middlebrook 7H9 broth supplemented with OADC.
    
  • Plating: Add 100

    
     of bacteria to 96-well plates containing serial dilutions of the test compound.
    
  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20

    
     of Alamar Blue reagent (resazurin) and 12 
    
    
    of 10% Tween 80. Incubate for 24 hours.
  • Readout: A color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Mechanism of Action Pathway

Unlike PZA, which is a "dirty" drug with multiple proposed mechanisms (membrane acidification, RpsA inhibition), substituted N-phenylpyrazine-2-carboxamides are increasingly linked to the inhibition of Fatty Acid Synthase I (FAS-I) , a massive multifunctional enzyme complex unique to Mycobacteria.

MOA_PathwayCompoundSubstitutedN-phenylpyrazine-2-carboxamideDiffusionPassive Diffusion(Lipophilicity Dependent)Compound->DiffusionCellWallMycobacterial Cell Wall(Mycolic Acids)Diffusion->CellWallPenetratesTargetFAS-I Enzyme Complex(Fatty Acid Synthase I)CellWall->TargetAccesses CytosolInhibitionInhibition of C26Fatty Acid ElongationTarget->InhibitionBindsResultCell Lysis / DeathInhibition->ResultPZA_PathComparison: PZARequires PncA ActivationPZA_Path->TargetDifferent Route

Figure 2: Proposed mechanism of action focusing on FAS-I inhibition, distinct from the PncA-dependent activation pathway of Pyrazinamide.

References

  • Doležal, M., et al. (2008).[2] Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. European Journal of Medicinal Chemistry, 43(5), 1105-1113.

  • Zitko, J., et al. (2013).[1] Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.[3][1][4][5] Molecules, 18(12), 14809-14825.

  • Servusová, B., et al. (2020).[6] 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1642.

  • Kráľová, K., et al. (2010).[2] Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides.[7][3][2][8] Molecules, 15(12), 8567-8581.

  • Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis.[4] Nature Medicine, 6, 1043–1047.

Comparative Analytical Guide: LC-MS/MS Quantification of N-(3-bromophenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N-(3-bromophenyl)pyrazine-2-carboxamide is a pharmacologically significant scaffold, often investigated in fragment-based drug discovery for antitubercular activity (analogous to Pyrazinamide) and kinase inhibition (e.g., EGFR or VEGFR pathways). While HPLC-UV is sufficient for synthetic purity assessments, it fails to meet the sensitivity requirements for pharmacokinetic (PK) profiling in plasma.

This guide provides an evidence-based comparison of analytical platforms, establishing LC-ESI-MS/MS (Triple Quadrupole) as the gold standard for biological quantification. We derive specific Multiple Reaction Monitoring (MRM) parameters based on the molecule's unique isotopic signature and fragmentation logic.

The Chemical Logic of Detection

To develop a robust method, one must understand the analyte's behavior in the mass spectrometer:

  • Isotopic Signature: The presence of a Bromine atom creates a distinct 1:1 isotopic ratio (

    
     and 
    
    
    
    ). In Mass Spectrometry, this results in a "twin peak" precursor spectrum (
    
    
    at m/z 278 and 280). A valid method must monitor both or select the most abundant for quantitation while using the other for confirmation.
  • Ionization Site: The pyrazine nitrogen atoms and the amide oxygen are prime sites for protonation

    
    , making Positive Electrospray Ionization (ESI+) highly effective.
    

Technology Comparison: Selecting the Right Tool

The following table contrasts the three primary methodologies available for this analyte.

FeatureHPLC-UV (Diode Array) LC-HRMS (Q-TOF/Orbitrap) LC-MS/MS (Triple Quad)
Primary Use QC, Synthesis Purity, SolubilityMetabolite ID, Unknown ScreeningDMPK, Plasma Quantitation
Sensitivity (LLOQ) Low (0.5 - 1.0 µg/mL)High (1 - 5 ng/mL)Ultra-High (0.1 - 0.5 ng/mL)
Selectivity Low (Interference prone)Very High (Mass Accuracy <5ppm)High (SRM/MRM specificity)
Throughput Slow (15-20 min runs)MediumFast (2-5 min runs)
Cost per Sample $

$

Verdict: For biological matrices (plasma/microsomes), LC-MS/MS (Triple Quad) is the only viable option due to the sensitivity required to define the terminal elimination phase of the PK curve.

Validated Experimental Protocol: LC-MS/MS

This protocol is designed for rat plasma analysis but is adaptable to human plasma or microsomal incubations.

A. Sample Preparation: Protein Precipitation (PPT)

Why PPT? While Solid Phase Extraction (SPE) offers cleaner extracts, PPT is preferred for discovery-stage throughput. We use Acetonitrile (ACN) to ensure solubility of the lipophilic bromophenyl moiety.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard (IS).

    • Recommendation: Use Pyrazinamide-15N,d3 or a structural analog like N-(3-chlorophenyl)pyrazine-2-carboxamide if stable isotopes are unavailable.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex & Centrifuge: Vortex for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Inject 2-5 µL of the supernatant.

B. Liquid Chromatography Conditions
  • Column: Phenomenex Kinetex C18 or Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B

    • 2.5 min: 95% B (Rapid elution of hydrophobic Br-phenyl group)

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: 350°C (Ensure complete desolvation of the amide).

MRM Transitions (Critical for Selectivity): The fragmentation usually involves the cleavage of the amide bond or loss of the halogen.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)RoleChemical Logic
Target (

)
278.0 107.0 25Quantifier Cleavage of amide; Pyrazinoyl cation formation.
Target (

)
278.0171.020QualifierFormation of 3-bromoaniline fragment.
Target (

)
280.0107.025ConfirmationVerifies Br isotope pattern (1:1 ratio).

Visualizing the Workflow & Decision Logic

The following diagrams illustrate the decision process for method selection and the specific fragmentation pathway used for detection.

Diagram 1: Analytical Decision Tree

DecisionTree Start Sample Type? Neat Neat Chemical / Synthesis Start->Neat Bio Biological Matrix (Plasma/Urine) Start->Bio UV Method: HPLC-UV (Cost-Effective) Neat->UV Purity Check Conc Expected Conc? Bio->Conc High High (>1 µg/mL) Conc->High Low Low (<100 ng/mL) Conc->Low High->UV Toxicology Range MS Method: LC-MS/MS (Required for Sensitivity) Low->MS PK/DMPK Range

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sample origin and sensitivity needs.

Diagram 2: LC-MS/MS Fragmentation Workflow

Fragmentation M Precursor Ion [M+H]+ m/z 278 CID Collision Cell (Argon Gas) M->CID Acceleration F1 Product Ion 1 Pyrazinoyl Cation m/z 107 CID->F1 Amide Cleavage (Quantifier) F2 Product Ion 2 3-Bromoaniline m/z 171 CID->F2 Alternative Path (Qualifier) Neutral Neutral Loss 3-Bromoaniline

Caption: Proposed fragmentation pathway in the collision cell. The pyrazinoyl cation (m/z 107) is the stable quantifier.

Scientific Integrity: Handling Matrix Effects

In bioanalysis, Matrix Effects (ME) are the silent killers of accuracy. Co-eluting phospholipids from plasma can suppress ionization, causing false negatives.

Validation Step (Self-Validating Protocol): To ensure your data is trustworthy, perform a Post-Column Infusion test:

  • Infuse the analyte (100 ng/mL) continuously into the MS source via a T-tee.

  • Inject a blank plasma extract via the LC column.

  • Monitor the baseline. A dip in the baseline at the analyte's retention time indicates ion suppression.

  • Correction: If suppression is observed (>20%), switch to a Methanol mobile phase or employ Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB) to remove phospholipids.

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3][4][5] [Link]

  • Wardell, J. L., et al. (2011). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E. [Link](Cited for structural confirmation and pyrazine carboxamide class properties).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. [Link]

Sources

A Comparative Analysis of N-(3-bromophenyl)pyrazine-2-carboxamide and Isoniazid for Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the quest for novel, more effective therapeutics is paramount. This guide provides a detailed comparative study of a promising investigational compound, N-(3-bromophenyl)pyrazine-2-carboxamide, and the cornerstone first-line anti-TB drug, Isoniazid. This analysis is structured to provide an in-depth, data-driven comparison of their chemical synthesis, in vitro efficacy, safety profiles, and mechanisms of action, offering critical insights for researchers in the field of TB drug development.

Introduction: The Need for New Antitubercular Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has severely compromised the efficacy of current treatment regimens, which are lengthy and can be associated with significant side effects.

Isoniazid (INH) , a lynchpin of anti-TB therapy for decades, is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall[1][2][3]. Its bactericidal activity against actively replicating bacilli has been instrumental in treating TB[4]. However, resistance to INH, primarily through mutations in the katG and inhA genes, is widespread, driving the search for new chemical entities with novel mechanisms of action[5][6][7][8].

This compound belongs to the pyrazinecarboxamide class of compounds, which has garnered significant interest for its potential antitubercular properties. This class is structurally related to pyrazinamide (PZA), another first-line anti-TB drug, suggesting a potential to target different physiological states of M. tuberculosis. This guide will dissect the available scientific data to objectively compare this promising compound with the established efficacy and safety profile of Isoniazid.

Chemical Synthesis: A Procedural Overview

A reliable and scalable synthesis is a critical factor in the development of any new therapeutic agent.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward amidation reaction. A general and adaptable method involves the activation of pyrazine-2-carboxylic acid, followed by condensation with 3-bromoaniline.

Experimental Protocol:

  • Activation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent like dry toluene or dichloromethane (DCM) to form the intermediate pyrazine-2-carbonyl chloride. The reaction is typically carried out under reflux, and the excess chlorinating agent is subsequently removed by evaporation under reduced pressure[9].

  • Amide Bond Formation: The resulting crude acyl chloride is dissolved in a dry, non-protic solvent (e.g., dry acetone or DCM). This solution is then added dropwise to a stirred solution of 3-bromoaniline in the presence of a base, such as pyridine or a non-nucleophilic base like N,N-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP), to neutralize the HCl generated during the reaction[9][10].

  • Work-up and Purification: After the reaction is complete, the mixture is typically poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound[9].

Caption: Synthesis workflow for this compound.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity against M. tuberculosis is a primary indicator of a compound's potential as an antitubercular agent. The Minimum Inhibitory Concentration (MIC) is the key metric used for this evaluation.

CompoundM. tuberculosis StrainMIC (µg/mL)MIC (µM)Reference
This compound M. tuberculosis< 2 mg/L (~2 µg/mL)< 7.19[1]
Isoniazid M. tuberculosis H37Rv0.02 - 0.060.15 - 0.44N/A

Analysis of In Vitro Efficacy:

Direct comparison of the available data indicates that Isoniazid is significantly more potent in vitro against susceptible M. tuberculosis strains, with an MIC value that is several orders of magnitude lower than that reported for the class of N-phenylpyrazine-2-carboxamides that includes the 3-bromo derivative. It is important to note that the reported MIC for this compound is an upper limit (<2 mg/L), and the exact value may be lower. Further testing against a standardized strain like H37Rv is necessary for a precise comparison.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, reliable, and non-radiometric method for determining the MIC of compounds against M. tuberculosis.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is adjusted to a turbidity equivalent to a 0.5 McFarland standard and then diluted to the final working concentration.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well. The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Reading Results: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Caption: Workflow for MIC determination using the MABA method.

In Vitro Safety Profile: Cytotoxicity Assessment

A crucial aspect of drug development is ensuring that a compound is selectively toxic to the pathogen and has minimal off-target effects on host cells. This is typically assessed by determining the 50% cytotoxic concentration (IC50) against mammalian cell lines.

CompoundCell LineIC50 (µM)Reference
This compound Data not available-
Isoniazid HepG2 (human liver)> 10,000N/A
Various human cancer cell lines> 100N/A

Analysis of Cytotoxicity:

While specific cytotoxicity data for this compound is not yet available in the public domain, studies on similar pyrazine-2-carboxamide derivatives have shown varying degrees of cytotoxicity. For a comprehensive comparison, it is essential to determine the IC50 of this compound against a relevant mammalian cell line, such as the human liver cell line HepG2, given the known hepatotoxic potential of some antitubercular drugs. Isoniazid exhibits a very favorable in vitro safety profile, with high IC50 values indicating low cytotoxicity.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Mammalian cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Mechanism of Action: Known and Putative Pathways

Understanding the mechanism of action is fundamental to optimizing drug candidates and predicting potential resistance mechanisms.

Isoniazid: A Well-Defined Pathway

Isoniazid's mechanism is well-elucidated. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of Isoniazid then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. The disruption of mycolic acid biosynthesis compromises the integrity of the mycobacterial cell wall, leading to cell death[1][2][3].

Isoniazid_MOA cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG enters cell & is activated by Activated_INH Activated Isoniazid Radical KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA forms adduct with NADH & inhibits NADH NADH NADH->InhA FASII FAS-II Pathway InhA->FASII blocks Mycolic_Acids Mycolic Acid Synthesis FASII->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Cell_Death Bactericidal Effect Cell_Wall->Cell_Death disruption leads to

Caption: Mechanism of action of Isoniazid.

This compound: A Putative Mechanism

The precise mechanism of action for this compound has not been definitively established. However, given its structural similarity to pyrazinamide, it is hypothesized to act as a prodrug that is converted to its active form, pyrazinoic acid analog, by the mycobacterial enzyme pyrazinamidase (PncA). The active form is thought to disrupt membrane potential and inhibit the trans-translation process in M. tuberculosis. Further research is needed to confirm this hypothesis and to identify the specific molecular targets of this compound.

In Vivo Efficacy: Preclinical Animal Models

In vivo studies in animal models, typically mice, are essential to evaluate the therapeutic potential of a drug candidate in a complex biological system.

Isoniazid:

In the murine model of tuberculosis, Isoniazid is highly effective. A standard oral dose of 25 mg/kg body weight, administered daily, results in a significant reduction in bacterial load in the lungs and spleen of infected mice.

This compound:

To date, there is no publicly available data on the in vivo efficacy of this compound in animal models of tuberculosis. Such studies are a critical next step in its development.

Experimental Protocol: In Vivo Efficacy in a Murine Model of Tuberculosis
  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.

  • Treatment: Several weeks post-infection, treatment with the test compound, a positive control (e.g., Isoniazid), and a vehicle control is initiated. The drugs are typically administered daily by oral gavage.

  • Evaluation: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units, CFU).

  • Analysis: The reduction in CFU in the organs of treated mice compared to the vehicle control group is used to assess the efficacy of the compound.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding this compound and the well-established antitubercular drug, Isoniazid.

Isoniazid remains a highly potent and crucial component of first-line TB therapy, despite the growing challenge of resistance. Its mechanism of action is well-understood, providing a clear benchmark for new drug candidates.

This compound , as a representative of the pyrazinecarboxamide class, shows promise as a potential antitubercular agent. However, a significant amount of further research is required to fully assess its potential.

Key Future Research Priorities for this compound:

  • Precise MIC Determination: Determination of the exact MIC against M. tuberculosis H37Rv and a panel of drug-resistant clinical isolates.

  • Comprehensive Cytotoxicity Profiling: Assessment of its IC50 against various mammalian cell lines, including hepatocytes.

  • Mechanism of Action Studies: Elucidation of its molecular target(s) and mechanism of activation.

  • In Vivo Efficacy Studies: Evaluation of its therapeutic efficacy in a murine model of tuberculosis.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterization of its absorption, distribution, metabolism, and excretion properties.

The data generated from these studies will be critical in determining whether this compound or other members of its class can be advanced as viable candidates in the fight against tuberculosis.

References

  • Isoniazid - Wikipedia. Available from: [Link]

  • Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed - NIH. Available from: [Link]

  • What is the mechanism of Isoniazid? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • Drug Resistance Mechanisms in Mycobacterium tuberculosis - MDPI. (2014, July 2). Available from: [Link]

  • The Pharmacology of Isoniazid: Mechanisms, Clinical Use, and Safety | RxHero Blog. (2026, February 16). Available from: [Link]

  • In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv. (2023, July 9). Available from: [Link]

  • In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv. (2023, July 10). Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20). Available from: [Link]

  • Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available from: [Link]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis - Asian Journal of Pharmaceutics (AJP). Available from: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. (2017, February 2). Available from: [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC. (2017, September 4). Available from: [Link]

  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2012, August 15). Available from: [Link]

  • Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC. Available from: [Link]

  • A side view representation of N -(3-bromophenyl)pyrazine-2-carboxa-... - ResearchGate. Available from: [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives - PMC. (2026, January 14). Available from: [Link]

  • In vivo activity of compound 3 in the mouse model.Balb/C mice were... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20). Available from: [Link]

  • A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity - AIR Unimi. (2024, April 9). Available from: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - JOCPR. Available from: [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC. Available from: [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. (2022, October 26). Available from: [Link]

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC - NIH. (2006, March 29). Available from: [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - Diva-Portal.org. (2020, August 1). Available from: [Link]

  • IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines.. Available from: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchGate. (2025, August 9). Available from: [Link]

  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023, June 30). Available from: [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on - Semantic Scholar. (2019, May 22). Available from: [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI. (2025, December 9). Available from: [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC. Available from: [Link]

  • Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis - IRIS. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.